N-(2-Ethylbutyl)-6-methylpyridin-3-amine is a pyridine derivative notable for its unique substitution pattern, which includes a 6-methyl group and a 2-ethylbutyl substituent on the nitrogen atom. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in organic synthesis. The molecular formula for N-(2-Ethylbutyl)-6-methylpyridin-3-amine is C12H20N2, with a molecular weight of approximately 192.30 g/mol.
This compound is classified as an amine due to the presence of the amino group attached to the pyridine ring. It is primarily sourced from synthetic routes involving alkylation reactions. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
The synthesis of N-(2-Ethylbutyl)-6-methylpyridin-3-amine typically involves the alkylation of 6-methylpyridin-3-amine with a 2-ethylbutyl halide.
N-(2-Ethylbutyl)-6-methylpyridin-3-amine features a pyridine ring with the following characteristics:
Property | Value |
---|---|
Molecular Formula | C12H20N2 |
Molecular Weight | 192.30 g/mol |
IUPAC Name | N-(2-Ethylbutyl)-6-methylpyridin-3-amine |
InChI | InChI=1S/C12H20N2/c1-4-11(5-2)8-14-12-9-13-7-6-10(12)3/h6-7,9,11,14H,4-5,8H2,1-3H3 |
Canonical SMILES | CCC(CC)CNC1=C(C=CN=C1)C |
N-(2-Ethylbutyl)-6-methylpyridin-3-amine can undergo various chemical transformations:
Reaction Type | Reagents | Conditions |
---|---|---|
CAS No.: 37223-96-4
CAS No.:
CAS No.: 50409-81-9
CAS No.:
CAS No.: 94087-41-9